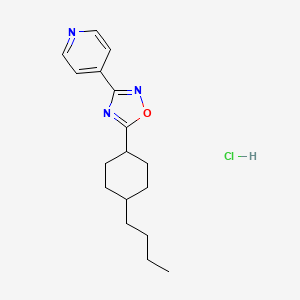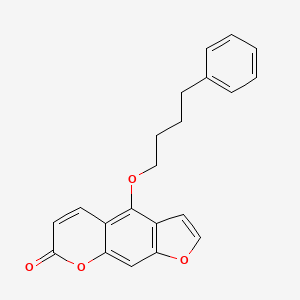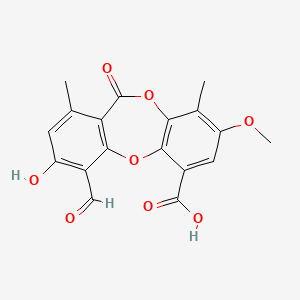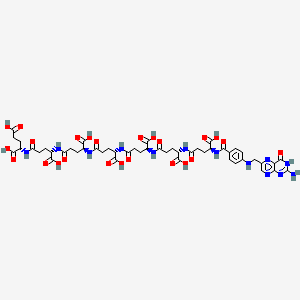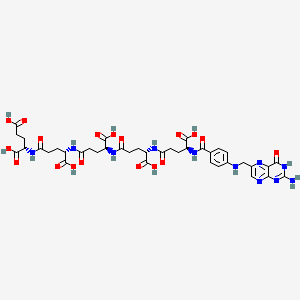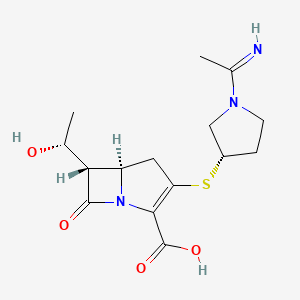
Panipenem
Overview
Description
Panipenem is a carbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is often used in combination with betamipron to prevent nephrotoxicity. This compound is known for its efficacy in treating various infections, including respiratory and urinary tract infections .
Mechanism of Action
Target of Action
Panipenem is a carbapenem antibiotic that targets a wide range of Gram-negative and Gram-positive aerobic and anaerobic bacteria, including Streptococcus pneumoniae and species producing β-lactamases .
Mode of Action
This compound, like other carbapenems, inhibits bacterial cell wall synthesis by binding strongly to essential penicillin-binding proteins. This interaction results in the death of the bacterial cells . This compound is coadministered with betamipron, an organic anion tubular transport inhibitor, which inhibits the active transport of this compound in the renal cortex, thereby reducing the nephrotoxic potential of the antimicrobial agent .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the inhibition of bacterial cell wall synthesis. By binding to penicillin-binding proteins, this compound disrupts the process of peptidoglycan cross-linking, which is crucial for maintaining the structural integrity of the bacterial cell wall .
Pharmacokinetics
This compound displays linear kinetics over the dose range 0.125/0.125–1/1g after a single intravenous dose . The clearance of this compound in patients was found to be 9.53 ± 1.26 L/h with hemodialysis, and 2.92 ± 0.238 L/h without hemodialysis . Betamipron significantly reduces the renal clearance of this compound by preventing this compound uptake in the renal tubule .
Result of Action
The result of this compound’s action is the death of the bacterial cells. By inhibiting cell wall synthesis, this compound causes the bacterial cells to become structurally compromised, leading to cell lysis and death .
Preparation Methods
The synthesis of panipenem involves several steps. Initially, methyl acetoacetate and p-nitrobenzyl alcohol are used as raw materials to prepare the this compound parent nucleus through a series of reactions: ester exchange, diazo, enolization, substitution, hydrolysis, and ring-closing reactions. The side chain of this compound is prepared using (3R)-3-hydroxy-pyrrolidine hydrochloride and nitrobenzyl chloroformate ester through amidation, sulfonylation, nucleophilic substitution, and saponification reactions. Finally, the parent nucleus and side chain are combined through condensation, followed by catalytic hydrolysis and imidization to obtain this compound .
Chemical Reactions Analysis
Panipenem undergoes various chemical reactions, including:
Isomerization: this compound can exist in Z-form and E-form, and the isomerization rates are influenced by the pH of the solution.
Degradation: The degradation of this compound follows pseudo-first-order kinetics. The degradation rate is affected by the initial concentration of this compound and the pH of the solution.
Scientific Research Applications
Panipenem has several scientific research applications:
Medicine: It is used to treat various infections, including those caused by multidrug-resistant bacteria. .
Chemistry: It serves as a model compound for studying the stability and reactivity of carbapenem antibiotics.
Comparison with Similar Compounds
Panipenem is part of the carbapenem family of antibiotics, which includes imipenem, meropenem, ertapenem, doripenem, and biapenem. Compared to these compounds, this compound has a broad spectrum of activity and is effective against both Gram-positive and Gram-negative bacteria. it is not stable to hydrolysis by human renal dehydropeptidase-I, unlike some other carbapenems .
Similar Compounds
- Imipenem
- Meropenem
- Ertapenem
- Doripenem
- Biapenem
This compound’s unique combination with betamipron to prevent nephrotoxicity sets it apart from other carbapenems .
Properties
IUPAC Name |
(5R,6S)-3-[(3S)-1-ethanimidoylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-7(19)12-10-5-11(13(15(21)22)18(10)14(12)20)23-9-3-4-17(6-9)8(2)16/h7,9-10,12,16,19H,3-6H2,1-2H3,(H,21,22)/t7-,9+,10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMABNNERDVXID-DLYFRVTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC3CCN(C3)C(=N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S[C@H]3CCN(C3)C(=N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868982 | |
| Record name | Panipenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87726-17-8 | |
| Record name | Panipenem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87726-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panipenem [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087726178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Panipenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Panipenem | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANIPENEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9769W09JF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




